2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with piperidin-4-ylmethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazines, while oxidation reactions can produce N-oxides .
Scientific Research Applications
2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(piperidin-4-ylmethoxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2,3-Dichloropyrazine: Contains two chlorine atoms on the pyrazine ring.
3-(Piperidin-4-ylmethoxy)pyridine: Similar structure with a pyridine ring and no chlorine atom.
Uniqueness
2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the piperidin-4-ylmethoxy group allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H14ClN3O |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-3-(piperidin-4-ylmethoxy)pyrazine |
InChI |
InChI=1S/C10H14ClN3O/c11-9-10(14-6-5-13-9)15-7-8-1-3-12-4-2-8/h5-6,8,12H,1-4,7H2 |
InChI Key |
QZOOAAPPSXBBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=NC=CN=C2Cl |
Origin of Product |
United States |
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